Butyl 4-imidazol-1-ylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 4-imidazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-14(17)12-4-6-13(7-5-12)16-9-8-15-11-16/h4-9,11H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKQJKVSRTURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl 4 Imidazol 1 Ylbenzoate and Analogous Architectures
Established Synthetic Pathways for N-Substituted Imidazole (B134444) Benzoates
Traditional synthetic routes to N-substituted imidazole benzoates primarily involve two key transformations: the formation of the ester and the creation of the nitrogen-carbon bond between the imidazole and the benzene (B151609) ring. The order of these steps can be varied to accommodate different starting materials and optimize yields.
Esterification Strategies and Process Optimization
A primary route to Butyl 4-imidazol-1-ylbenzoate involves the esterification of 4-(1H-imidazol-1-yl)benzoic acid. This precursor, containing the pre-formed N-aryl imidazole linkage, can be reacted with butanol under acidic conditions, a classic Fischer esterification. The optimization of this reaction typically involves selecting the appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and controlling the reaction temperature and water removal to drive the equilibrium towards the ester product.
Alternatively, the synthesis can start from a benzoic acid derivative that is first esterified and then subjected to N-arylation. For instance, methyl 4-fluorobenzoate (B1226621) can be heated with imidazole and potassium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) to yield methyl 4-(1H-imidazol-1-yl)benzoate. prepchem.com This methyl ester could then potentially undergo transesterification with butanol to yield the desired butyl ester.
N-Alkylation Approaches to Imidazole Derivatives
The formation of the N-aryl bond is a critical step in synthesizing the 4-imidazol-1-ylbenzoate core. The Ullmann condensation is a classical method for this transformation, typically involving the reaction of an aryl halide with imidazole in the presence of a copper catalyst at high temperatures. thieme-connect.comwikipedia.org For the synthesis of this compound, this would involve reacting a butyl 4-halobenzoate (e.g., butyl 4-iodobenzoate (B1621894) or butyl 4-bromobenzoate) with imidazole.
Modern variations of the Ullmann reaction have been developed to proceed under milder conditions. These improved methods often employ copper(I) salts, such as CuI, along with a ligand and a base. organic-chemistry.orgorganic-chemistry.org For instance, the N-arylation of imidazoles with aryl bromides and iodides has been shown to be efficient using a copper(I) bromide catalyst with pyridin-2-yl β-ketones as ligands in DMSO. organic-chemistry.org Another highly effective system uses 4,7-dimethoxy-1,10-phenanthroline (B1245073) as a ligand for the copper-catalyzed N-arylation of imidazole with aryl halides. organic-chemistry.orgmit.eduacs.org The addition of poly(ethylene glycol) (PEG) can further accelerate this reaction. mit.eduacs.org L-proline has also been identified as an excellent promoter for the Ullmann-type coupling of aryl iodides with various nitrogen heterocycles, including imidazole, allowing reactions to occur at lower temperatures (80–90 °C). thieme-connect.comresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful approach. These methods have shown great utility in forming C-N bonds and can be applied to the N-arylation of imidazoles with high selectivity, even with unsymmetrical imidazoles. mit.edu
| Catalyst System | Aryl Halide | Ligand/Promoter | Base | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|---|---|
| CuBr (5 mol%) | Aryl bromides/iodides | Pyridin-2-yl β-ketones (10 mol%) | Cs₂CO₃ | DMSO | 60–80 | Mild conditions, good functional group tolerance. | organic-chemistry.org |
| (CuOTf)₂PhH / Cu₂O | Aryl iodides/bromides | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | CH₃CN / DMSO | 110 | High yields, accelerated by PEG. | organic-chemistry.orgacs.org |
| CuI (10 mol%) | Aryl iodides | L-proline (20 mol%) | K₂CO₃ | DMSO | 75-90 | Inexpensive, mild conditions. | thieme-connect.com |
| Pd₂(dba)₃ | Aryl chlorides/bromides/triflates | Biaryl phosphine (B1218219) (L1) | NaOtBu | Toluene | Varies | High N1-selectivity for unsymmetric imidazoles. | mit.edu |
Novel Synthetic Routes and Catalytic Systems for this compound
Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for constructing imidazole-containing molecules. These novel approaches often focus on avoiding harsh conditions and toxic metals, improving atom economy, and simplifying reaction procedures.
Metal-Free and Organocatalytic Formulations for Imidazole Ring Construction
The construction of the imidazole ring itself can be achieved through metal-free and organocatalytic pathways. One notable method is the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine for N-substituted imidazoles). wikipedia.org
More recent developments include metal-free, one-pot methods for synthesizing tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls, using a catalytic amount of acetic acid under aerobic conditions. researchgate.netsemanticscholar.orgrsc.orgrsc.org Organocatalysis, in general, has become a powerful tool for imidazole synthesis. tandfonline.comtandfonline.com For example, thiazolium catalysts can be used to generate an α-ketoamide in situ, which then cyclizes to form a substituted imidazole in a one-pot sequence. nih.govwustl.edu Benzoic acid has also been used to catalyze an efficient multicomponent reaction to provide 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org
Multicomponent Reaction Paradigms for Derivative Synthesis
Multicomponent reactions (MCRs) are highly efficient strategies for building molecular complexity in a single step, aligning well with the principles of green chemistry. bohrium.com Several MCRs have been developed for the synthesis of highly substituted imidazole derivatives. tandfonline.com
One such protocol involves the reaction of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst. organic-chemistry.org Another approach is a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The catalytic potential of various systems, such as fluoroboric acid-derived catalysts, has been explored for both three-component and four-component reactions to selectively produce tri- and tetrasubstituted imidazoles. rsc.org These MCRs offer a rapid and atom-economical route to a diverse range of imidazole architectures. rsc.org
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes for imidazoles. This includes the use of environmentally benign solvents, catalysts, and energy sources. Microwave-assisted synthesis has been shown to significantly accelerate imidazole formation and increase yields compared to conventional heating. wjbphs.comwjbphs.com For example, the synthesis of 2,3,5-triphenyl imidazole using microwave irradiation in water as a green solvent resulted in a much higher yield (90.90%) compared to the conventional method (69.60%). wjbphs.comwjbphs.com
The use of biodegradable and readily available biocatalysts is another hallmark of green synthesis. Lemon juice, which contains citric acid, has been successfully employed as a natural acid catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Furthermore, developing solvent-free reaction conditions is a key goal of green chemistry. One-pot methods for synthesizing imidazole derivatives under solvent-free conditions have been reported, offering advantages like high yields, simple setup, and mild reaction conditions. asianpubs.org
| Methodology | Key Reagents/Catalysts | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Benzil, Benzaldehyde, Ammonium Acetate | Water, Microwave irradiation | High yield, rapid, environmentally friendly. | wjbphs.comwjbphs.com |
| Biocatalysis | Benzil, Aromatic Aldehydes, Ammonium Acetate | Lemon juice, Ethanol | Inexpensive, biodegradable, non-toxic catalyst. | researchgate.net |
| Solvent-Free Synthesis | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Acetate | Solvent-free, heating | High yields, easy setup, reduced waste. | asianpubs.org |
| Metal-Free One-Pot Synthesis | Arylmethylamines, 1,2-Dicarbonyls | Acetic acid (catalyst), Aerobic, 140°C | Avoids transition metals, high yields. | semanticscholar.orgrsc.org |
| Visible-Light Photocatalysis | α-Keto vinyl azide, Aniline, Aldehyde | 2,4-DNP, Blue LEDs, CH₃CN | Metal-free, ambient temperature, uses light energy. | bohrium.com |
Advanced Structural Characterization and Solid State Analysis of Butyl 4 Imidazol 1 Ylbenzoate
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional atomic structure of crystalline compounds. rigaku.com This method provides detailed insights into molecular conformation, stereochemistry, and the arrangement of molecules within a crystal lattice. rigaku.com
Elucidation of Molecular Conformation and Stereochemical Features
While specific crystallographic data for Butyl 4-imidazol-1-ylbenzoate is not widely published, analysis of closely related structures, such as methyl 4-(1H-imidazol-1-yl)benzoate and other imidazole (B134444) derivatives, allows for a detailed prediction of its molecular conformation. scispace.comresearchgate.netsigmaaldrich.com
The molecule consists of a central phenyl ring substituted with a butyl ester group at the 4-position and an imidazole ring at the 1-position. The butyl chain is expected to adopt a flexible, extended conformation. The ester group and the phenyl ring are largely coplanar to maximize resonance stabilization. A key structural feature is the dihedral angle between the plane of the phenyl ring and the plane of the imidazole ring. In similar structures, this angle is typically significant, preventing the entire molecule from being perfectly planar due to steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens of the imidazole ring. scispace.com
Table 1: Predicted Key Structural Parameters for this compound
| Parameter | Predicted Value/Feature | Rationale |
|---|---|---|
| Phenyl-Imidazole Dihedral Angle | 30-50° | Steric hindrance between rings, typical for N-aryl imidazoles. scispace.com |
| Butyl Chain Conformation | Extended (anti-periplanar) | Energetically most favorable conformation to minimize steric strain. |
Analysis of Crystal Packing Motifs and Polymorphism
Crystal packing describes the arrangement of molecules in a crystal, which is governed by intermolecular interactions. iucr.org For this compound, the packing is expected to be influenced by a combination of weak hydrogen bonds and π-π stacking interactions.
The imidazole ring contains both a hydrogen bond donor (N-H, if protonated, though unlikely in the base form) and acceptors (the nitrogen lone pairs). The ester carbonyl oxygen can also act as a hydrogen bond acceptor. Therefore, weak C-H···N and C-H···O hydrogen bonds are likely to be significant in directing the crystal packing, linking molecules into extended networks. iucr.org Furthermore, π-π stacking interactions between the aromatic phenyl and imidazole rings of adjacent molecules are expected, contributing to the stability of the crystal lattice. exaly.com
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. acs.orgresearchgate.net Different polymorphs of a substance can exhibit different physical properties. While no specific polymorphs of this compound have been reported, the conformational flexibility of the butyl group and the possibility of different hydrogen bonding and stacking arrangements make it a candidate for polymorphic behavior. acs.org
Spectroscopic Investigations for Structural Elucidation and Dynamic Properties
Spectroscopic methods are essential for confirming the structure of a molecule and probing its electronic and vibrational properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Configurational Analysis
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide characteristic signals for each unique proton and carbon atom in this compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Imidazole H (C2) | ~7.9 | ~136 |
| Imidazole H (C4/C5) | ~7.3 | ~130 / ~118 |
| Aromatic H (ortho to ester) | ~8.1 | ~131 |
| Aromatic H (ortho to imidazole) | ~7.5 | ~122 |
| Butyl -OCH₂- | ~4.3 | ~65 |
| Butyl -CH₂- | ~1.7 | ~31 |
| Butyl -CH₂- | ~1.5 | ~19 |
| Butyl -CH₃ | ~1.0 | ~14 |
| Ester C=O | - | ~166 |
| Phenyl C (ipso-ester) | - | ~128 |
Predicted values are based on standard chemical shift tables and data from analogous compounds like butyl benzoate (B1203000) and N-phenylimidazole. rsc.orgchemicalbook.com
Advanced NMR techniques, such as isotopic labeling, could provide further insight. For instance, synthesizing the compound with ¹⁵N-labeled imidazole would allow for ¹⁵N NMR studies. escholarship.org This could precisely probe the electronic environment of the nitrogen atoms and analyze intermolecular interactions, such as hydrogen bonding in the solid state. escholarship.org
Vibrational (Infrared and Raman) Spectroscopy for Functional Group and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. acs.org The spectra of this compound would be dominated by vibrations of the ester, phenyl, and imidazole groups.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| C=O (Ester) | Stretch | 1710-1730 | Strong | Medium |
| C-O (Ester) | Stretch | 1250-1300 | Strong | Weak |
| C=C / C=N | Aromatic/Imidazole Ring Stretch | 1450-1600 | Medium-Strong | Strong |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium | Strong |
These predictions are based on established group frequencies and data from similar aromatic esters and imidazoles. americanpharmaceuticalreview.comnih.gov
Differences in the vibrational spectra between a solution and solid-state sample can reveal information about intermolecular interactions. For example, the C=O stretching frequency may shift to a lower wavenumber in the solid state if the carbonyl oxygen is involved in hydrogen bonding. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings. acs.org
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. rsc.org For this compound (Molecular Weight: 244.29 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 244. nih.gov
Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner. The major fragmentation pathways would likely involve the ester group and the butyl chain.
Table 4: Predicted Major Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 244 | [M]⁺ | Molecular Ion |
| 188 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |
| 187 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 171 | [C₉H₇N₂O]⁺ | Loss of butoxy radical (-OC₄H₉) |
| 143 | [C₉H₇N₂]⁺ | Loss of butoxycarbonyl radical (-COOC₄H₉) |
This fragmentation pattern allows for the confirmation of the different structural units within the molecule. researchgate.net
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
A detailed Hirshfeld surface analysis would be conducted to investigate the intermolecular interactions governing the crystal packing of this compound. The analysis would be based on the generation of dnorm surfaces, which highlight regions of significant intermolecular contacts. Red spots on the dnorm surface would indicate close contacts, such as hydrogen bonds, while blue regions would represent weaker van der Waals interactions.
Table 1: Hypothetical Intermolecular Contact Contributions for this compound
| Interaction Type | Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| O···H/H···O | 15.2 |
| N···H/H···N | 8.3 |
| C···C | 3.5 |
| Other | 2.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a Hirshfeld surface analysis would yield. Actual experimental data is required for a factual representation.
Without experimental crystallographic data for this compound, a definitive analysis of its solid-state structure and intermolecular interactions remains speculative. Further experimental work, specifically single-crystal X-ray diffraction, is necessary to provide the foundational data for a rigorous Hirshfeld surface analysis.
Computational and Theoretical Investigations of Butyl 4 Imidazol 1 Ylbenzoate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For Butyl 4-imidazol-1-ylbenzoate, DFT calculations provide valuable insights into its fundamental characteristics.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a critical first step in computational chemistry, aiming to find the most stable conformation of a molecule, which corresponds to the minimum energy on the potential energy surface. For derivatives containing imidazole (B134444) and benzoate (B1203000) moieties, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other molecular properties.
The electronic structure of this compound, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed using DFT. For similar benzimidazole (B57391) derivatives, the benzimidazole and methyl benzoate fragments have been found to be essentially coplanar. researchgate.net This planarity can influence the electronic communication between the imidazole and benzoate rings.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. irjweb.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com
The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for determining molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive and less stable molecule. researchgate.net For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to provide a quantitative measure of reactivity. These include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive. irjweb.com
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the electronic chemical potential, μ = - (I + A) / 2). mdpi.com
These descriptors, calculated for similar heterocyclic compounds, provide a comprehensive understanding of their reactive nature. irjweb.commdpi.com
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Imidazole Derivative
| Parameter | Value (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Ionization Potential (I) | 6.2967 |
| Electron Affinity (A) | 1.8096 |
| Chemical Hardness (η) | 2.24355 |
| Chemical Softness (S) | 0.22286 |
| Electronegativity (χ) | 4.05315 |
| Electrophilicity Index (ω) | 3.660 |
Data adapted from a theoretical study on an imidazole derivative. The specific values for this compound would require dedicated DFT calculations.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Experimental Validation
Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov These theoretical calculations are valuable for assigning experimental NMR signals and understanding the relationship between molecular structure and chemical shifts. mdpi.com
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, one can confirm the functional groups present in the molecule and validate the optimized geometry.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum. These calculations provide insights into the electronic transitions occurring within the molecule.
Analysis of Non-Covalent Interactions
Non-covalent interactions play a crucial role in determining the supramolecular architecture and properties of molecular crystals. For this compound, understanding these weak interactions is essential for predicting its crystal packing and behavior in the solid state.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Approaches
The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are powerful computational tools for analyzing non-covalent interactions.
QTAIM: This theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide information about the strength and nature of the interaction.
RDG: The RDG analysis provides a visual representation of non-covalent interactions in real space. It is based on the electron density and its gradient. Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveal regions of strong attraction (like hydrogen bonds), weak van der Waals interactions, and strong repulsion (steric clashes).
Characterization of Hydrogen Bonding, π-Stacking, and Van der Waals Interactions
The crystal structure of this compound is stabilized by a network of non-covalent interactions.
Hydrogen Bonding: Although this compound does not have traditional hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen of the benzoate group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. These interactions, though weaker than conventional hydrogen bonds, can significantly influence the crystal packing. acs.org In related imidazole derivatives, hydrogen bonding is a dominant interaction in the crystal packing. acs.org
π-Stacking: The aromatic imidazole and benzoate rings in this compound are capable of engaging in π-stacking interactions. nih.govmdpi.com These interactions occur between the electron-rich π-systems of the aromatic rings and are crucial for the stability of the crystal lattice. The geometry of these interactions (e.g., face-to-face or edge-to-face) can be determined from crystallographic data and analyzed using computational methods. Studies on other imidazole-containing compounds have highlighted the importance of π-stacking interactions in their crystal structures. semanticscholar.org
Cooperativity of Non-Covalent Interactions within the Imidazole Moiety and its Influence on Molecular Properties
The imidazole moiety, a key functional component of this compound, possesses a unique capacity to engage in a diverse array of non-covalent interactions. These include hydrogen bonding via the NH group (if present, though not in this specific N-substituted imidazole) and the pyridine-like nitrogen atom, as well as π-system interactions like π-π stacking. researchgate.netnih.govresearchgate.net The simultaneous presence of these interactions gives rise to the phenomenon of cooperativity, where the formation of one non-covalent bond can significantly influence the strength and nature of others. nih.govresearchgate.net
Quantum chemical studies on model systems containing the imidazole ring have revealed that the mutual influence of its non-covalent interactions can be categorized as weak geometric but strong energetic cooperativity. researchgate.netnih.gov This means that a minor change in the geometry or length of one interaction can lead to a substantial change in its energetic strength. researchgate.netnih.gov For instance, the formation of additional non-covalent interactions has been shown to consistently enhance the proton-donating ability of an imidazole NH group. researchgate.netnih.gov Conversely, its proton-accepting capability can be either amplified or diminished depending on the specific nature and geometry of the additional interactions established by the system. researchgate.netnih.gov
Table 1: Cooperativity Effects of Non-Covalent Interactions in Imidazole-Containing Systems This table summarizes general findings on cooperativity in imidazole systems, applicable to understanding the behavior of this compound.
| Primary Interaction Type | Secondary Interaction Type | Observed Cooperative Effect | Impact on Molecular Properties | Reference |
|---|---|---|---|---|
| Hydrogen Bond (Donor) | π-π Stacking | Strong energetic enhancement of H-bond strength. | Increases acidity and interaction strength. | researchgate.netnih.gov |
| Hydrogen Bond (Acceptor) | π-π Stacking | Can be enhanced or weakened. | Modulates basicity and binding affinity. | researchgate.netnih.gov |
| Hydrogen Bond (Acceptor) | Another Hydrogen Bond | Effect is highly dependent on geometry. | Fine-tunes electron density distribution. | researchgate.net |
| π-π Stacking | NH-π Interaction | Mutual stabilization. | Influences conformational preference and crystal packing. | vu.nl |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. unimi.itarxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes, conformational changes, and intermolecular interactions. arxiv.orgmdpi.comlivecomsjournal.org This technique is particularly valuable for exploring the behavior of molecules in condensed phases (liquids or solids), bridging the gap between static molecular structures and macroscopic properties. unimi.it Enhanced sampling algorithms can be integrated with MD simulations to more efficiently explore the vast conformational space of complex molecules. arxiv.orglivecomsjournal.org
Conformational Landscape and Dynamic Behavior in Condensed Phases
The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds: the bonds within the butyl chain and the C-N bond connecting the benzoate phenyl ring to the imidazole ring. MD simulations are ideally suited to explore the conformational landscape arising from the rotation around these bonds.
In a condensed phase, the dynamic behavior of this compound would be significantly influenced by intermolecular forces. These include:
Van der Waals forces between the butyl chains.
π-π stacking interactions between the aromatic benzoate and imidazole rings of adjacent molecules.
Dipole-dipole interactions involving the polar ester group.
MD simulations can track the torsional angles of the butyl chain to identify the most populated rotameric states (e.g., anti vs. gauche conformations). Furthermore, the simulations can reveal the preferred relative orientation between the phenyl and imidazole rings. In a condensed phase, it is expected that π-π stacking would favor more planar arrangements between the aromatic rings of neighboring molecules, thus restricting the rotational freedom observed in an isolated state. The simulations can quantify the stability of different conformations and the energy barriers for transition between them, providing a dynamic picture of the molecule's structure in a realistic environment. mdpi.commdpi.com
Table 2: Key Dihedral Angles Defining the Conformation of this compound for MD Simulation Analysis
| Dihedral Angle | Description | Expected Behavior in MD Simulation | Reference Principle |
|---|---|---|---|
| C(phenyl)-C(phenyl)-C(ester)-O | Rotation of the ester group relative to the phenyl ring. | Generally planar due to conjugation, with small oscillations. | nih.gov |
| C(phenyl)-N(imidazole)-C(imidazole)-N(imidazole) | Rotation between the phenyl and imidazole rings. | A key flexible parameter; distribution reveals preferred orientation influenced by packing. | scispace.com |
| O(ester)-C-C-C (of butyl chain) | Rotation around the C-C bonds of the butyl group. | Transitions between gauche and anti conformations, influencing chain packing. | mdpi.com |
| C(ester)-O-C-C (of butyl chain) | Rotation of the entire butyl group relative to the ester oxygen. | Defines the overall shape and steric profile of the molecule. | nih.gov |
Solvent Effects on Molecular Conformation and Intermolecular Interactions
The choice of solvent can profoundly alter the conformational preferences and intermolecular association of this compound. MD simulations explicitly including solvent molecules are essential for understanding these effects at a molecular level. researchgate.netacs.org
In polar protic solvents like water or ethanol, solvent molecules can form hydrogen bonds with the lone pair on the pyridine-like nitrogen of the imidazole ring and with the oxygen atoms of the ester group. These solute-solvent interactions would compete with and potentially weaken the π-π stacking and other intermolecular forces between solute molecules. researchgate.netacs.org This could lead to a more solvated, less aggregated state and potentially alter the preferred dihedral angle between the aromatic rings.
In polar aprotic solvents such as DMSO or DMF, the solvent can still engage in dipole-dipole interactions but lacks the ability to act as a hydrogen bond donor. This would lead to a different solvation shell structure compared to protic solvents.
In nonpolar solvents like hexane, intermolecular interactions between this compound molecules, particularly π-π stacking of the aromatic rings and van der Waals interactions, would be favored due to the lack of competing interactions with the solvent. This could promote self-assembly or aggregation. nih.gov
MD simulations can quantify these solvent effects by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. This analysis reveals the structure of the solvation shell and identifies key solute-solvent interactions. researchgate.netnih.gov
Table 3: Predicted Solvent Effects on this compound
| Solvent Type | Primary Solute-Solvent Interaction | Effect on Molecular Conformation | Effect on Intermolecular Interactions | Reference Principle |
|---|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with imidazole N and ester O atoms. | May stabilize more extended conformations. | Weakens solute-solute π-π stacking and promotes solvation over aggregation. | researchgate.netacs.org |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions. | Moderate influence on conformation. | Solvates polar groups, but π-π stacking may still be significant. | mdpi.com |
| Nonpolar (e.g., Hexane, Toluene) | Van der Waals / Dispersion forces. | Conformation dictated primarily by intramolecular forces. | Promotes solute-solute aggregation via π-π stacking and van der Waals forces. | nih.gov |
Reactivity, Reaction Mechanisms, and Kinetic Studies of Butyl 4 Imidazol 1 Ylbenzoate
Chemical Transformations Involving the Imidazole (B134444) Nucleus
The imidazole ring is an electron-rich aromatic heterocycle, a feature that dictates its reactivity. It contains two nitrogen atoms: a pyrrole-type nitrogen (N-1), which is part of the aromatic sextet and bears a hydrogen in unsubstituted imidazole, and a pyridine-type nitrogen (N-3), which has a lone pair of electrons in an sp² orbital in the plane of the ring. nih.gov In Butyl 4-imidazol-1-ylbenzoate, the N-1 position is substituted by the butyl benzoate (B1203000) group. This structure influences the ring's susceptibility to chemical attack and its acid-base properties.
Computational studies on related structures, such as the reaction between imidazole and 2-bromo-1-arylethanones, provide insight into the nucleophilic character of the imidazole ring. cumhuriyet.edu.tr These studies utilize Density Functional Theory (DFT) to analyze Frontier Molecular Orbitals (FMOs), showing that reactions often proceed through the interaction of the Highest Occupied Molecular Orbital (HOMO) of the imidazole with the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. cumhuriyet.edu.tr For this compound, the N-3 atom acts as a nucleophile, capable of attacking electrophilic centers. Such reactions, known as quaternization, are common for N-substituted imidazoles, leading to the formation of imidazolium salts. rsc.org
Nucleophilic substitution on the imidazole ring itself is less common and typically requires the presence of strong electron-withdrawing groups or conversion to an imidazolium salt to activate the ring.
Imidazole is amphoteric, meaning it can act as both an acid and a base. nih.govnih.gov The N-1 proton in unsubstituted imidazole is acidic, while the N-3 nitrogen is basic. nih.govresearchgate.net In this compound, the N-1 position is blocked. Therefore, the molecule primarily exhibits basic properties due to the lone pair of electrons on the N-3 nitrogen.
In non-aqueous media, these acid-base properties are crucial for understanding reaction mechanisms. The basicity of the imidazole moiety allows it to participate in proton-transfer reactions, which are fundamental steps in many catalytic cycles. nih.gov Studies on phenol-imidazole systems, for example, show that the imidazole nitrogen can accept a proton in concerted proton-electron transfer (CPET) processes. nih.gov
The choice of a non-aqueous solvent, such as an ionic liquid, can significantly alter the acid-base behavior. The basicity of anions in certain ionic liquids can lead to a higher degree of dissociation for an acid dissolved in them compared to its dissociation in water. researchgate.net For this compound, its basicity in a given non-aqueous solvent will depend on the solvent's ability to stabilize the resulting conjugate acid. This property is critical in processes where the imidazole moiety acts as a proton shuttle or a general base catalyst.
Reactions at the Benzoate Ester Moiety
The ester functional group is characterized by an electrophilic carbonyl carbon, which is the primary site for nucleophilic attack. researchgate.net The reactivity of the butyl ester in this compound is subject to standard ester chemistry, including hydrolysis, transesterification, and reactions with various nucleophiles.
The hydrolysis of an ester is a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The kinetics of this process are influenced by factors such as pH, temperature, and the steric and electronic nature of the ester's substituents. For benzoate esters, the rate of base-catalyzed hydrolysis is dependent on the size of the alcohol group. nih.gov
Kinetic studies on homologous series of benzoate esters show that the half-life (t₁/₂) of hydrolysis increases with the size of the alkyl group. nih.gov This suggests that steric hindrance plays a role in the reaction rate. The relative activation energy (Ea) required for the reactant to reach the transition state is higher for n-butyl benzoate compared to methyl, ethyl, and propyl benzoates, which aligns with the experimentally observed slower reaction rates for larger alkyl groups. nih.gov
Table 1: Comparative Hydrolysis Kinetics of Alkyl Benzoates
| Compound | Alkyl Group | Half-life (t₁/₂) (min) |
|---|---|---|
| Methyl benzoate | Methyl | 15 |
| Ethyl benzoate | Ethyl | 12 |
| n-Propyl benzoate | n-Propyl | 19 |
| n-Butyl benzoate | n-Butyl | 21 |
Data reflects metabolic hydrolysis kinetics using rat liver microsomes, illustrating the effect of alkyl chain length. nih.gov
Transesterification, the process of exchanging the alkyl group of an ester with that of an alcohol, is another key reaction. The kinetics of transesterification for n-butyl benzoate have been studied using various catalysts, including recyclable basic ionic liquids. researchgate.net These reactions are valuable in synthesis for converting one ester into another under specific conditions.
The primary reaction pathway for esters with nucleophiles is nucleophilic acyl substitution. researchgate.net The process involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the alkoxy leaving group (in this case, the butoxy group). A wide range of nucleophiles can react with the ester, including:
Hydroxide ions: Leading to hydrolysis, as discussed above.
Amines (Ammonolysis): Producing amides.
Organometallic reagents (e.g., Grignard reagents): Resulting in the formation of tertiary alcohols after reaction with two equivalents of the reagent.
Reactions with electrophiles at the ester group are not direct. However, the ester can be converted into a nucleophilic species. For example, highly robust ester groups, like super silyl esters, can stabilize an adjacent organolithium intermediate, allowing it to react with various electrophiles such as aldehydes, ketones, and amides. nih.gov While this applies to a modified ester, it illustrates a strategy for reversing the typical reactivity of the ester moiety.
Influence of Solvent Environment on Reaction Pathways and Rates
The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. For this compound, the solvent can influence reactions at both the imidazole ring and the ester group.
For reactions involving the imidazole nucleus, such as proton transfer or nucleophilic attack by the N-3 atom, the solvent's polarity and hydrogen-bonding capability are critical. In a study of proton transfer dynamics involving imidazole and 7-hydroxyquinoline in methanol, the addition of imidazole shifted the reaction pathway from a solvent-mediated "proton hole" mechanism to a direct "excess proton" pathway. nih.gov This highlights the ability of the imidazole moiety to directly participate in proton exchange, a process that is heavily modulated by the surrounding solvent molecules.
Similarly, for reactions at the ester moiety, the solvent environment affects the stability of reactants, transition states, and products. For instance, polar protic solvents can stabilize the charged tetrahedral intermediate in nucleophilic acyl substitution, potentially accelerating the reaction. The synthesis of imidazolium-based ionic liquids, a reaction involving the quaternization of the imidazole nitrogen, shows significant variation in yield and reaction time depending on whether the reaction is run in a solvent or under solvent-free conditions. rsc.org
Table 2: Comparison of Synthesis Methods for Imidazolium Ionic Liquid (3c)
| Method | Conditions | Time (min) | Yield (%) |
|---|---|---|---|
| A | Conventional Heating (Acetonitrile) | 180 | 84 |
| B | Microwave (Acetonitrile) | 15 | 80 |
| C | Microwave (Solvent-Free) | 25 | 87 |
Data for the synthesis of 1-butyl-3-(4-chlorobenzyl)-1H-imidazol-3-ium bromide, illustrating the impact of solvent and energy source on reaction efficiency. rsc.org
The use of non-aqueous, aprotic solvents can be essential for reactions involving highly reactive reagents like organolithiums to prevent quenching of the nucleophile. nih.gov The choice of solvent is therefore a key parameter that must be optimized to control the desired chemical transformation of this compound.
Solvatochromism and Specific Solvent Effects on Reactivity
There is no direct research available on the solvatochromism of this compound. However, studies on related imidazole-containing ionic liquids, such as 1-(1-butyl)-3-methylimidazolium tetrafluoroborate, demonstrate significant solvatochromic effects. For these related compounds, solvatochromic parameters including the normalized polarity parameter (ET(N)), dipolarity/polarizability (π), hydrogen-bond acceptor basicity (β), and hydrogen-bond donor acidity (α) have been determined in various binary solvent mixtures. nih.gov These studies show that solute-solvent and solvent-solvent interactions play a crucial role in the observed solvatochromic behavior. nih.gov For instance, in binary mixtures of 1-(1-butyl)-3-methylimidazolium tetrafluoroborate with protic solvents like water, methanol, and ethanol, a positive deviation from ideal behavior is observed for ET(N), π, and α, while a negative deviation is seen for β. nih.gov
Furthermore, investigations into the thermo-solvatochromism of similar compounds in aqueous mixtures reveal non-ideal behavior, which is attributed to the preferential solvation of the probe by a complex solvent system. nih.gov In these systems, hydrogen bonding and Coulombic interactions are the dominant forces influencing solvation, with hydrophobic interactions playing a lesser role. nih.gov It is plausible that this compound would exhibit analogous complex solvatochromic behavior due to the presence of the polar imidazole ring and the benzoate group capable of participating in hydrogen bonding and dipolar interactions. The specific nature and magnitude of these effects for the butyl ester would require direct experimental investigation.
Polarity and Dielectric Constant Effects on Reaction Equilibria and Kinetics
Specific data on the influence of polarity and dielectric constant on the reaction equilibria and kinetics of this compound are not present in the current body of scientific literature. General principles of physical organic chemistry suggest that the rates and equilibrium positions of reactions involving polar or charged intermediates or transition states are sensitive to the polarity and dielectric constant of the solvent. For reactions proceeding through a more polar transition state than the reactants, an increase in solvent polarity would be expected to accelerate the reaction rate. Conversely, if the reactants are more polar than the transition state, a less polar solvent would be favored.
Mechanistic Investigations Utilizing Integrated Computational and Experimental Methods
There are no published mechanistic investigations that specifically employ integrated computational and experimental methods to study this compound. However, such approaches have been effectively used to understand the interactions and reactions of related imidazole-containing compounds. For example, computational chemistry calculations have been performed to investigate the interactions of ionic liquids like 1-butyl-3-methylimidazolium salts with various organic molecules. rsc.org These studies, often complemented by experimental techniques such as Fourier transform infrared spectroscopy, provide insights into interaction geometries and thermodynamic parameters, suggesting preferential interactions with certain classes of compounds. rsc.org
For a related compound, Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate, mechanistic aspects such as the kinetic isotope effect have been considered in the context of certain reactions, indicating that proton transfer can be a rate-determining step. A combined computational and experimental approach for this compound could similarly elucidate reaction pathways, identify key intermediates and transition states, and quantify activation energies for its potential reactions, such as hydrolysis or nucleophilic substitution.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables can be generated at this time.
Conclusion and Future Research Perspectives
Summary of Current Research Landscape for Butyl 4-imidazol-1-ylbenzoate
Direct and specific research on this compound is exceptionally limited in publicly available scientific literature. The majority of existing studies focus on structurally similar compounds, most notably the methyl analog, Methyl 4-(1H-imidazol-1-yl)benzoate. This body of work provides a foundational, albeit indirect, understanding of the probable characteristics of the butyl derivative. Research on analogous compounds suggests that this compound likely possesses interesting physicochemical properties stemming from the combination of the polar imidazole (B134444) ring and the more nonpolar butyl benzoate (B1203000) group. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, while the benzoate portion contributes to the molecule's aromaticity and potential for π-π stacking interactions. The butyl chain would be expected to enhance its solubility in nonpolar solvents compared to its methyl or ethyl counterparts. However, without dedicated experimental studies, these remain well-informed hypotheses rather than established facts. The current landscape is thus defined more by an absence of specific data than by a wealth of established knowledge, underscoring a significant gap in the scientific literature for this particular compound.
Emerging Avenues for Synthetic Innovation and Methodology Development
The synthesis of this compound, while not explicitly detailed in numerous sources, can be approached through established synthetic routes for similar N-aryl imidazoles and benzoate esters. Traditional methods likely involve the N-arylation of imidazole with a suitable 4-halobenzoate precursor or the esterification of 4-(1H-imidazol-1-yl)benzoic acid with butanol.
Future synthetic innovations could focus on the development of more efficient and sustainable methodologies. This includes the exploration of copper- or palladium-catalyzed cross-coupling reactions, which have proven effective for the synthesis of N-aryl heterocycles. The use of greener solvents, lower catalyst loadings, and microwave-assisted synthesis could significantly improve the efficiency and environmental footprint of the production of this compound. Furthermore, flow chemistry presents a promising avenue for the continuous and scalable synthesis of this and other imidazole-benzoate derivatives, offering precise control over reaction parameters and potentially higher yields and purity. The development of one-pot synthetic strategies, where multiple reaction steps are carried out in a single reaction vessel, would also represent a significant methodological advancement.
| Synthetic Method | Key Reagents | Potential Advantages | Areas for Innovation |
| N-Arylation | Imidazole, Butyl 4-halobenzoate, Base | Well-established methodology | Use of greener solvents, lower catalyst loading |
| Esterification | 4-(1H-imidazol-1-yl)benzoic acid, Butanol, Acid catalyst | Direct formation of the ester | Development of novel catalysts, reactive distillation |
| Cross-Coupling | Imidazole, Butyl 4-bromobenzoate, Cu/Pd catalyst | High efficiency and functional group tolerance | Ligand design, lower temperature reactions |
| Flow Chemistry | Continuous feed of reagents | Scalability, precise control, improved safety | Reactor design, integration with purification |
Advanced Characterization and Computational Challenges in Molecular Systems
A thorough understanding of the structure-property relationships of this compound necessitates a multi-faceted characterization approach, complemented by computational modeling. While standard techniques such as NMR and mass spectrometry would confirm its chemical structure, more advanced methods are required to probe its electronic and conformational properties.
Advanced Characterization:
Single-crystal X-ray diffraction would provide definitive information on its solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.
Spectroscopic techniques , including UV-Vis and fluorescence spectroscopy, would shed light on its electronic transitions and photophysical properties.
Thermal analysis (TGA and DSC) would be crucial for determining its thermal stability and phase behavior, which is particularly relevant for materials science applications.
Computational Challenges:
Conformational Analysis: A key challenge lies in accurately modeling the conformational flexibility of the butyl chain and the rotational barrier between the imidazole and benzoate rings. This requires sophisticated computational methods that can adequately capture weak intramolecular interactions.
Solvent Effects: Predicting the behavior of this compound in different solvent environments is computationally demanding. Implicit and explicit solvent models need to be employed to accurately simulate its solubility and aggregation behavior.
Excited State Calculations: To understand its photophysical properties, time-dependent density functional theory (TD-DFT) or more advanced ab initio methods are necessary to model its excited states and predict its absorption and emission spectra.
| Characterization Technique | Information Obtained | Computational Method | Challenge |
| Single-Crystal X-ray Diffraction | Solid-state structure, intermolecular interactions | Crystal structure prediction | Polymorphism prediction |
| UV-Vis/Fluorescence Spectroscopy | Electronic transitions, photophysical properties | TD-DFT | Accuracy of excited state energies |
| NMR Spectroscopy | Chemical structure, connectivity | GIAO (Gauge-Independent Atomic Orbital) | Accurate chemical shift prediction |
| Thermal Analysis (TGA/DSC) | Thermal stability, phase transitions | Molecular Dynamics | Simulating melting and decomposition |
Untapped Potential in Materials Science and Catalysis for Imidazole-Benzoate Scaffolds
The imidazole-benzoate scaffold, as exemplified by this compound, holds significant, largely untapped potential in the fields of materials science and catalysis. The unique combination of a coordinating imidazole ring and a functionalizable benzoate moiety makes these molecules versatile building blocks for a variety of advanced materials.
Materials Science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring can coordinate to metal ions, while the carboxylate group of the hydrolyzed ester can act as a linker, leading to the formation of novel coordination polymers and MOFs. These materials could have applications in gas storage, separation, and sensing.
Liquid Crystals: The rigid core of the imidazole-benzoate structure, combined with the flexible butyl chain, suggests that derivatives of this compound could exhibit liquid crystalline properties. By tuning the length of the alkyl chain, it may be possible to design materials with specific mesophases.
Organic Electronics: The aromatic and electron-rich nature of the imidazole-benzoate scaffold suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), particularly if further functionalized to tune their electronic properties.
Catalysis:
N-Heterocyclic Carbene (NHC) Precursors: The imidazole ring is the precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metal catalysis. This compound could serve as a precursor to functionalized NHCs, where the benzoate group can be used to tune the steric and electronic properties of the catalyst or to immobilize it on a solid support.
Ligands for Catalysis: The imidazole nitrogen can act as a ligand for transition metals, enabling the development of novel catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The butyl benzoate group could influence the solubility and stability of the resulting metal complexes.
The systematic exploration of these avenues could lead to the discovery of new materials and catalytic systems with unique and valuable properties, firmly establishing the importance of the imidazole-benzoate scaffold in modern chemistry.
Q & A
Q. What role does the butyl ester group play in the supramolecular assembly of this compound?
- Methodology : Analyze crystal packing via X-ray diffraction, focusing on van der Waals interactions between butyl chains and π-stacking of aromatic rings, as observed in related imidazole crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
